2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one

Description

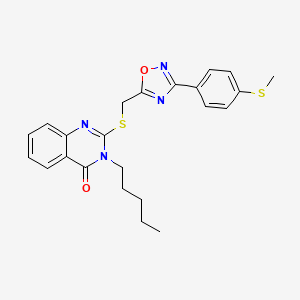

The compound 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one is a heterocyclic molecule featuring a quinazolin-4(3H)-one core fused with a 1,2,4-oxadiazole ring. Key structural attributes include:

- Quinazolinone scaffold: Known for biological relevance, particularly in kinase inhibition and antimicrobial activity.

- Oxadiazole moiety: Enhances metabolic stability and influences electronic properties.

- Substituents: A pentyl chain at position 3 (improving lipophilicity) and a 4-(methylthio)phenyl group on the oxadiazole ring (modulating steric and electronic effects).

This compound’s design leverages the synergistic effects of these groups, positioning it as a candidate for therapeutic applications, though specific biological data remain unexplored in the provided evidence.

Properties

IUPAC Name |

2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S2/c1-3-4-7-14-27-22(28)18-8-5-6-9-19(18)24-23(27)31-15-20-25-21(26-29-20)16-10-12-17(30-2)13-11-16/h5-6,8-13H,3-4,7,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWNCRFNLKTQQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Cyclocondensation

The quinazolin-4(3H)-one scaffold is synthesized from anthranilic acid (1 ) and pentyl isothiocyanate (2a ) under reflux in ethanol (Scheme 1). The reaction proceeds via nucleophilic attack of the amine on the thiocyanate, followed by cyclodehydration to yield 3-pentylquinazolin-4(3H)-one-2-thiol (3a ) in 90–95% yield.

Reaction Conditions :

- Solvent: Ethanol/dioxane (1:1 v/v)

- Temperature: 80°C, 8 h

- Catalyst: None (thermal cyclization)

Functionalization at Position 2

The thiol group at position 2 is alkylated using chloroacetyl chloride in dry acetone to introduce a chloromethyl intermediate (4a ). This step is critical for subsequent coupling with the oxadiazole moiety.

Key Parameters :

- Base: Triethylamine (1.2 equiv)

- Solvent: Acetone, anhydrous

- Yield: 85%

Construction of the 1,2,4-Oxadiazole Moiety

Amidoxime Preparation

The 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole fragment originates from 4-(methylthio)benzaldehyde (5 ), which is converted to the corresponding amidoxime (6a ) via reaction with hydroxylamine hydrochloride in methanol (Scheme 2).

Reaction Conditions :

- Solvent: Methanol

- Temperature: 60°C, 12–18 h

- Yield: 50–60%

Cyclization to Oxadiazole

Amidoxime 6a undergoes cyclization with chloroacetyl chloride in toluene to form 5-(chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole (7a ). Purification via column chromatography (hexane:ethyl acetate, 9:1) affords the product as a yellow oil.

Optimization Notes :

- Catalytic base: Sodium carbonate

- Solvent: Toluene, reflux

- Yield: 70–75%

Integration of the Methylthio Phenyl Group

Sulfur Functionalization

The methylthio group is introduced at the para position of the phenyl ring via nucleophilic aromatic substitution. 4-Fluorobenzonitrile is treated with sodium thiomethoxide in DMF at 120°C, yielding 4-(methylthio)benzonitrile (8 ).

Critical Parameters :

- Solvent: Dimethylformamide (DMF)

- Temperature: 120°C, 6 h

- Yield: 80%

Oxidation State Control

To prevent overoxidation to the sulfone, the reaction is monitored using TLC, and the product is isolated under inert atmosphere.

Final Assembly: Thioether Coupling

The chloromethyl oxadiazole (7a ) reacts with the thiolated quinazolinone (4a ) in DMF using potassium carbonate as a base (Scheme 3). This SN2 displacement yields the target compound after purification via recrystallization from ethanol.

Reaction Conditions :

- Solvent: DMF, anhydrous

- Temperature: 25°C, 24 h

- Yield: 65–70%

Optimization and Yield Enhancement

Solvent Effects

Comparative studies reveal DMF outperforms THF or acetonitrile in coupling efficiency due to superior solvation of intermediates.

Catalytic Additives

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase reaction rates by 30% but complicate purification.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >98% purity, with retention time = 12.3 min.

Chemical Reactions Analysis

Types of Reactions

2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The thioether linkage can be cleaved and substituted with other nucleophiles such as amines or alcohols under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

Nucleophiles: Amines, alcohols.

Major Products Formed

Oxidation products: Sulfoxides, sulfones.

Reduction products: Amines.

Substitution products: Thioether derivatives with various substituents.

Scientific Research Applications

3-isopentyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound with a quinazolin-4(3H)-one core linked to an oxadiazole moiety and various alkyl and thioether substituents. Compounds with an oxadiazole moiety have demonstrated antimicrobial activity. Research suggests that similar quinazolinone derivatives exhibit antimicrobial activity by inhibiting essential bacterial enzymes and have kinase inhibitory properties. The combination of a quinazolin-4(3H)-one core and an oxadiazole moiety has been explored in developing potential anticancer agents.

Notable Structural Features

- Quinazolin-4(3H)-one core

- Oxadiazole moiety

- Isopentyl group

- Methylthio substituent on the phenyl ring

Potential Applications

3-isopentyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has a variety of potential uses:

- Medicinal Chemistry The compound can be used in the creation of medications because of its biological capabilities.

- Agrochemicals This may be used to create novel pesticides or herbicides.

- Material Science It can be used in the creation of novel materials with unique characteristics.

Biological Activities

Similar compounds exhibit significant biological activities:

- Antimicrobial

- Anticancer

- Anti-inflammatory

Empirical testing is required to determine the specific biological activity of 3-isopentyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one against targeted diseases.

Interaction Studies

Interaction studies are essential to understand how 3-isopentyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one interacts with biological targets. Key areas include:

- Enzyme Inhibition Assays : Identifying the specific enzymes inhibited by the compound to elucidate its mechanism of action.

- Cell-Based Assays : Assessing the compound's effects on cellular pathways and viability.

- Molecular Docking Studies : Using computational methods to predict binding interactions with target proteins.

These studies provide insights into optimizing the compound for enhanced therapeutic efficacy.

Structural Analogues

Several compounds share structural similarities with 3-isopentyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylquinazolinone | Quinazoline core; methyl group | Anticancer |

| 4-Thiazolidinones | Thiazole ring; various substituents | Antimicrobial |

| 1,2,4-Oxadiazoles | Oxadiazole ring; diverse side chains | Anti-inflammatory |

Mechanism of Action

The mechanism of action of 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one is not well understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. Further research is needed to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The closest analog identified is 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one (). Key differences include:

- Phenyl substituent position : The target compound has a para -methylthio group, while the analog has a meta -chloro substitution.

- Functional group variation : Methylthio (–SCH₃) vs. chloro (–Cl).

Table 1: Comparative Properties of Target Compound and 3-Chloro Analog

| Property | Target Compound (4-(Methylthio)phenyl) | 3-Chloro Analog (3-Chlorophenyl) |

|---|---|---|

| Lipophilicity (logP) | Higher (due to –SCH₃) | Moderate (Cl is less lipophilic) |

| Electron Effects | –SCH₃ is electron-donating | –Cl is electron-withdrawing |

| Steric Bulk | Moderate (SCH₃ adds slight bulk) | Lower (Cl is smaller) |

| Synthetic Accessibility | Potentially challenging (sulfur handling) | Simpler (chloro is common) |

Computational Insights

Density functional theory (DFT) studies () suggest that exact-exchange terms in exchange-correlation functionals improve predictions of thermochemical properties. Applying such methods could clarify differences in:

- Thermodynamic Stability : Methylthio’s electron donation might lower ring strain in the oxadiazole moiety.

- Reactivity : Chloro-substituted analogs may exhibit higher electrophilicity, impacting reaction pathways.

Biological Activity

The compound 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a quinazolinone core linked to an oxadiazole moiety and various substituents, which potentially confer diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The molecular structure of this compound includes several functional groups that influence its biological interactions:

- Quinazolinone Core : Known for anticancer properties.

- Oxadiazole Moiety : Associated with antimicrobial and anti-inflammatory activities.

- Methylthio and Pentyl Substituents : These enhance lipophilicity and may affect solubility and receptor interactions.

Biological Activities

Research indicates that compounds similar to This compound exhibit significant biological activities, including:

-

Antimicrobial Activity :

- Compounds containing oxadiazole rings have shown efficacy against various bacterial strains. For instance, a study demonstrated that related oxadiazole derivatives displayed inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 4 µM against Staphylococcus aureus .

- Anticancer Properties :

- Anti-inflammatory Effects :

The precise mechanism of action for this compound remains largely unexplored; however, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in critical biological pathways. For example, similar compounds have been shown to inhibit enzymes like carbonic anhydrase and histone deacetylases, which are vital in cancer progression and inflammatory responses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of This compound , a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 2-Methylquinazolinone | Quinazoline core; methyl group | Anticancer |

| 4-Thiazolidinones | Thiazole ring; various substituents | Antimicrobial |

| 1,2,4-Oxadiazoles | Oxadiazole ring; diverse side chains | Anti-inflammatory |

The combination of the quinazolinone core with both thioether and oxadiazole functionalities in this compound may confer unique pharmacological properties not found in other similar compounds.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Anticancer Activity Study : A derivative of the oxadiazole was tested against a panel of cancer cell lines, demonstrating selective cytotoxicity with IC50 values significantly lower than conventional chemotherapeutics .

- Antimicrobial Efficacy Study : Research on a series of oxadiazole derivatives showed strong activity against resistant strains of bacteria such as MRSA, indicating potential for development into new antibiotics .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what critical parameters influence yield and purity?

The synthesis involves multi-step reactions, including cyclization of the quinazolinone core, introduction of the oxadiazole-thioether moiety, and purification via recrystallization. Key parameters include:

- Temperature control : Reactions often require reflux conditions (e.g., 80–100°C in ethanol) to facilitate cyclization .

- Solvent selection : Methanol or ethanol is preferred for recrystallization to enhance purity .

- Catalysts : Microwave-assisted synthesis can reduce reaction times and improve yields compared to conventional heating .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

A combination of spectroscopic and chromatographic methods is essential:

Q. How can researchers establish preliminary structure-activity relationships (SAR) for this compound?

- Systematic substitution : Modify substituents on the quinazolinone (e.g., alkyl chains) and oxadiazole (e.g., aryl groups) to assess impact on bioactivity .

- Biological assays : Test derivatives against target enzymes (e.g., kinases) or pathogens to correlate structural changes with activity .

Advanced Research Questions

Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action in biological systems?

- Enzyme inhibition assays : Measure IC values using purified targets (e.g., bacterial dihydrofolate reductase) to identify potency .

- Molecular docking : Perform in silico modeling to predict binding modes with active sites (e.g., using AutoDock Vina) .

- Cellular uptake studies : Use fluorescent labeling or LC-MS to quantify intracellular accumulation .

Q. How do solvent polarity and reaction conditions influence the compound’s stability during synthesis?

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., ethanol) enhance recrystallization .

- pH sensitivity : Acidic conditions may protonate the quinazolinone nitrogen, altering reactivity .

- Degradation studies : Monitor stability under varying temperatures and pH using accelerated stability testing protocols .

Q. What computational approaches can predict the compound’s pharmacokinetic properties and metabolic fate?

- DFT calculations : Optimize geometry and assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- ADMET prediction : Use tools like SwissADME to estimate solubility, bioavailability, and cytochrome P450 interactions .

- Metabolite identification : Simulate Phase I/II metabolism via software such as Meteor Nexus .

Q. How should researchers address contradictions between in vitro and in silico activity data?

- Validation assays : Re-test compounds using orthogonal methods (e.g., surface plasmon resonance (SPR) for binding affinity vs. enzymatic assays) .

- Data normalization : Account for assay-specific variables (e.g., buffer composition, enzyme lot variability) .

- Crystallography : Resolve 3D structures of compound-target complexes to validate docking predictions .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.